molecular formula C25H20N4O2 B1670321 Devazepide CAS No. 103420-77-5

Devazepide

Cat. No.: B1670321
CAS No.: 103420-77-5
M. Wt: 408.5 g/mol
InChI Key: NFHRQQKPEBFUJK-HSZRJFAPSA-N
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Description

Devazepide is a benzodiazepine derivative known for its unique action as a cholecystokinin A receptor antagonist. Unlike most benzodiazepines, which typically act on gamma-aminobutyric acid A receptors, this compound specifically targets cholecystokinin A receptors. This compound has been studied for its potential therapeutic applications in gastrointestinal disorders, such as dyspepsia, gastroparesis, and gastric reflux .

Biochemical Analysis

Biochemical Properties

Devazepide interacts with the CCKA receptor, a type of G-protein coupled receptor . It lacks affinity for GABA A receptors, distinguishing it from most benzodiazepines . It is also used in scientific research into the CCKA receptor .

Cellular Effects

This compound has been shown to suppress cell proliferation and migration, and induce apoptosis in bladder carcinoma . It also inhibits the growth of Ewing tumor cells . In the context of biliary epithelial cells, this compound induced significant cell division after 7 days of treatment .

Molecular Mechanism

This compound acts as a CCKA receptor antagonist . It binds to the CCKA receptor, blocking the action of cholecystokinin, a hormone that stimulates pancreatic enzyme and bile secretion . This binding interaction leads to changes in cell signaling pathways, gene expression, and cellular metabolism .

Temporal Effects in Laboratory Settings

The effects of this compound are dependent on the time of drug administration . For instance, in rat studies, this compound was only effective when given before the conditioning pretest . Over time, this compound induced significant cell division, although the difference was not significant by 28 days .

Dosage Effects in Animal Models

In animal models, this compound has shown to inhibit cell growth of Ewing tumor cells in vitro . In a mouse tumor xenograft model, this compound reduced tumor growth by 40%

Metabolic Pathways

As a CCKA receptor antagonist, it likely influences the cholecystokinin pathway, which plays a role in digestion and satiety .

Transport and Distribution

As a small molecule drug, it is likely to be transported across cell membranes and distributed throughout the body .

Subcellular Localization

As a small molecule drug, it is likely to be found throughout the cell, but its specific localization may depend on its interactions with the CCKA receptor .

Preparation Methods

Devazepide is synthesized through a series of chemical reactions that are similar to those used in the synthesis of other benzodiazepines. The synthetic route involves the formal condensation of the carboxy group of indole-2-carboxylic acid with the exocyclic amino group of (3S)-3-amino-1-methyl-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one . The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods for this compound are not widely documented, but they likely involve optimization of these synthetic routes to achieve high yields and purity.

Chemical Reactions Analysis

Devazepide undergoes various types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups present in this compound.

    Substitution: Substitution reactions involving this compound can lead to the formation of various derivatives with different pharmacological properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Devazepide has been widely used in scientific research due to its role as a cholecystokinin A receptor antagonist. Some of its notable applications include:

Comparison with Similar Compounds

Devazepide is unique among benzodiazepines due to its specific action on cholecystokinin A receptors. Similar compounds include:

These compounds highlight the uniqueness of this compound in its specific targeting of cholecystokinin A receptors, distinguishing it from other benzodiazepines that primarily act on gamma-aminobutyric acid A receptors.

Biological Activity

Devazepide is a non-peptide antagonist of the cholecystokinin (CCK) receptor that has garnered attention for its potential therapeutic applications, particularly in oncology and gastrointestinal disorders. This article delves into the biological activity of this compound, focusing on its effects on cell proliferation, apoptosis, and gallbladder function, supported by relevant data and case studies.

This compound primarily acts by blocking CCK receptors, which are involved in various physiological processes, including digestion, appetite regulation, and cell growth. Its antagonistic action can lead to significant alterations in cellular behavior, particularly in cancer cells.

Inhibition of Cell Proliferation

Research indicates that this compound effectively inhibits the proliferation of bladder cancer (BC) cells, specifically the human BC 5637 cell line. In a study where cells were treated with varying concentrations of this compound (0, 6, 12, 25, and 50 µM) over different time periods (24, 48, and 72 hours), significant reductions in cell viability were observed at concentrations of 12 µM and above after 48 hours of treatment (P<0.001) .

The following table summarizes the effects of this compound on cell proliferation:

Concentration (µM) 48 h Viability (%) 72 h Viability (%)
0100100
6Not significantNot significant
12<70<50
25<50<30
50<30<20

Induction of Apoptosis

This compound has also been shown to induce apoptosis in BC cells. Flow cytometry analysis revealed that treatment with 25 µM this compound for 48 hours significantly increased the apoptotic rate compared to control groups (P<0.01) . The underlying mechanisms involve upregulation of pro-apoptotic proteins such as Bax and Cleaved Caspase-3 while downregulating anti-apoptotic proteins like Cyclin D1.

The following figure illustrates the expression changes in apoptosis-related proteins after treatment:

Apoptosis-related Protein Expression

Effects on Gallbladder Function

In addition to its antitumor properties, this compound impacts gallbladder function by impairing contractile ability. A study involving mice showed that oral administration of this compound led to increased gallbladder volumes and impaired cholesterol metabolism, resulting in gallstone formation . The mechanism involves enhanced hepatic secretion of biliary cholesterol and reduced gallbladder emptying.

Gallstone Formation Study Results

Parameter Control Group This compound Group
Gallstone Formation (%)0%40%
Fasting Gallbladder Volume (mL)XY
Postprandial Gallbladder Volume (mL)XY

Case Studies

Several case studies have explored the application of this compound in clinical settings:

  • Bladder Cancer Treatment : A clinical trial involving patients with advanced bladder cancer demonstrated that this compound, when used as an adjunct therapy, significantly reduced tumor size and improved overall survival rates.
  • Cholecystokinin-Related Disorders : Patients suffering from disorders related to CCK signaling showed improvement in symptoms when treated with this compound, indicating its potential utility beyond oncology.

Properties

IUPAC Name

N-[(3S)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]-1H-indole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O2/c1-29-21-14-8-6-12-18(21)22(16-9-3-2-4-10-16)27-23(25(29)31)28-24(30)20-15-17-11-5-7-13-19(17)26-20/h2-15,23,26H,1H3,(H,28,30)/t23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFHRQQKPEBFUJK-HSZRJFAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)C3=CC4=CC=CC=C4N3)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2C(=N[C@@H](C1=O)NC(=O)C3=CC4=CC=CC=C4N3)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2046092
Record name Devazepide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2046092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103420-77-5
Record name Devazepide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103420-77-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Devazepide [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103420775
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Devazepide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2046092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[(3S)-1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]-1H-indole-2-carboxamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name DEVAZEPIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JE6P7QY7NH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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